molecular formula C12H21NO B310893 N-cyclohexylcyclopentanecarboxamide

N-cyclohexylcyclopentanecarboxamide

Cat. No.: B310893
M. Wt: 195.3 g/mol
InChI Key: OUVKEPKPUKYWLG-UHFFFAOYSA-N
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Description

N-Cyclohexylcyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring linked to a carboxamide group, with a cyclohexyl substituent attached to the nitrogen atom.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

N-cyclohexylcyclopentanecarboxamide

InChI

InChI=1S/C12H21NO/c14-12(10-6-4-5-7-10)13-11-8-2-1-3-9-11/h10-11H,1-9H2,(H,13,14)

InChI Key

OUVKEPKPUKYWLG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2CCCC2

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Weight (g/mol) Substituent Key Features
Cyclopentanecarboxamide (Parent) 3217-94-5 113.16 None (NH₂) Simplest form; high polarity
N-(2-Phenylethyl)cyclopentanecarboxamide 544663-39-0 217.31 2-Phenylethyl Aromatic; increased lipophilicity
N-(1-Phenylethyl)cyclohexanecarboxamide Not provided ~217.31 (estimated) 1-Phenylethyl + cyclohexane Hybrid structure; steric bulk
N-(2-Fluorophenyl)cyclopentanecarboxamide Not provided 207.25 2-Fluorophenyl Electron-withdrawing fluorine; enhanced acidity
N-[3-(Aminomethyl)phenyl]cyclopentanecarboxamide 926263-60-7 218.29 3-(Aminomethyl)phenyl Polar functional group; potential H-bonding
N-Cyclohexylcyclopentanecarboxamide Not available ~195.0 (calculated) Cyclohexyl Aliphatic; high lipophilicity

Notes:

  • The parent compound (CAS 3217-94-5) lacks substituents, resulting in lower molecular weight and higher polarity .
  • Aromatic substituents (e.g., phenylethyl, fluorophenyl) enhance lipophilicity and may improve membrane permeability in drug design .
  • The cyclohexyl group in the target compound likely reduces crystallinity compared to aromatic analogs, impacting solubility .

Physicochemical Properties

  • Lipophilicity: Cyclohexyl and phenylethyl substituents increase logP values compared to the parent compound, favoring nonpolar environments .

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